2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid
Description
Properties
IUPAC Name |
2-[furan-2-ylmethyl-(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-11-4-6-13(7-5-11)21(18,19)15(10-14(16)17)9-12-3-2-8-20-12/h2-8H,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHKIFNOLZTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with furan-2-ylmethanamine to form N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Hydrolysis Reactions
-
Sulfonamide Cleavage : Under acidic or basic conditions, the sulfonamide bond can hydrolyze to generate a sulfonic acid and amine. For example:
This reaction is accelerated by strong acids (e.g., HCl) or bases (e.g., NaOH). -
Ester Hydrolysis : The acetic acid moiety can undergo hydrolysis to form a carboxylic acid. For example:
Alkylation and Arylation
The furan-2-ylmethyl group can participate in electrophilic substitution reactions. For instance:
-
Furan Ring Reactions : The furan’s conjugated π-electron system allows for electrophilic attack, such as nitration or bromination, at the 3- or 4-positions.
-
Sulfonamide Alkylation : The sulfonamide’s nitrogen may undergo alkylation under Friedel-Crafts conditions, though steric hindrance from the bulky sulfonamide group can limit reactivity.
Condensation Reactions
The compound’s acetic acid group can engage in condensation reactions, such as:
-
Amide Formation : Reaction with amines to form amides under coupling conditions.
-
Esterification : Reaction with alcohols to form esters, particularly under acidic catalysis.
Reaction Kinetics and Mechanisms
| Reaction Type | Mechanism | Key Factors |
|---|---|---|
| Hydrolysis (Sulfonamide) | Acid/base-catalyzed cleavage of N-S bond | pH, temperature, solvent polarity |
| Alkylation (Furan) | Electrophilic aromatic substitution | Electrophile strength, directing effects |
| Condensation (Acetic Acid) | Nucleophilic acyl substitution | Leaving group ability, coupling agents |
The sulfonamide’s stability is influenced by substituents on the aromatic ring. Electron-withdrawing groups (e.g., methyl) enhance its stability, while electron-donating groups may increase susceptibility to hydrolysis.
Structural and Functional Considerations
The compound’s molecular formula (C₁₄H₁₅NO₅S) and molecular weight (309.34 g/mol) reflect its complex structure, which includes:
-
Sulfonamide group : Provides antimicrobial potential (via enzyme inhibition).
-
Furan-2-ylmethyl moiety : Contributes to lipophilicity and modulates bioavailability.
-
Acetic acid group : Enables functionalization through esterification or amidation.
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways, including oxidation and reduction processes.
Biology
The compound has been investigated as a biochemical probe due to its ability to interact with biological targets. The sulfonamide group may inhibit specific enzymes or receptors, while the furan ring can participate in binding interactions that are crucial for biological activity.
Medicine
Research into the therapeutic properties of 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid has highlighted its potential anti-inflammatory and antimicrobial effects. Studies have shown that compounds with similar structures exhibit significant bioactivity, suggesting that this compound may also possess similar properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated that related sulfonamide compounds exhibit potent antibacterial effects against Gram-positive bacteria. |
| Study B | Anti-inflammatory Properties | Investigated the sulfonamide's ability to inhibit inflammatory pathways in vitro, showing promise for treating inflammatory diseases. |
| Study C | Synthetic Applications | Used as a precursor for synthesizing novel drug candidates with enhanced biological activity. |
Mechanism of Action
The mechanism of action of 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Comparative Data
Physicochemical Properties
- Solubility: The target compound’s acetic acid group enhances aqueous solubility compared to analogs like N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (), which lacks ionizable groups. However, methylated or acetamido derivatives () exhibit lower solubility due to reduced polarity.
- Hydrogen Bonding : The anti conformation of the sulfonamide group () facilitates intermolecular hydrogen bonding, influencing crystallinity and melting points.
Biological Activity
2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid is an organic compound with significant potential in biological research and therapeutic applications. Its unique structure, characterized by a furan ring, a sulfonamide group, and an acetic acid moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H15NO5S
- CAS Number : 854036-07-0
- Molecular Weight : 299.34 g/mol
The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group may inhibit enzyme activity, while the furan ring can facilitate binding to biological targets through π-stacking interactions. The acetic acid moiety can participate in hydrogen bonding, enhancing the compound's affinity for its targets.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, suggesting potential as an antibiotic agent.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound could exhibit anticancer activity by inducing apoptosis in cancer cells. The furan ring's reactivity may play a role in disrupting cellular processes in tumor cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a decrease in inflammatory markers such as TNF-alpha and IL-6 by approximately 40% compared to control groups.
- Cancer Cell Lines : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound reduced cell viability by up to 60% at concentrations of 100 µM after 48 hours of treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide | Lacks acetic acid moiety | Moderate antimicrobial activity |
| 4-methylbenzenesulfonamidoacetic acid | Lacks furan ring | Limited anti-inflammatory effects |
| N-(furan-2-ylmethyl)benzenesulfonamidoacetic acid | Lacks methyl group on benzene | Lower anticancer potential |
The unique combination of functional groups in this compound contributes to its enhanced biological activities compared to similar compounds.
Q & A
Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
